

# Application Notes and Protocols: Tricaproin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tricaproin**, a triglyceride derived from the esterification of glycerol with three units of caproic acid, has emerged as a versatile excipient in the development of advanced drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic drugs make it an excellent candidate for formulating nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). These formulations are designed to enhance the oral bioavailability of poorly water-soluble drugs by improving their solubility, dissolution rate, and intestinal permeability. This document provides detailed application notes and experimental protocols for the utilization of **tricaproin** in various drug delivery platforms.

# **Applications of Tricaproin in Drug Delivery**

**Tricaproin** serves as a key component in several lipid-based drug delivery systems, primarily as the oil phase. Its main applications include:

Nanoemulsions: Tricaproin can be formulated into oil-in-water (o/w) nanoemulsions, which
are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20-200
nm.[1] These systems offer a large interfacial area for drug absorption and can protect the
encapsulated drug from degradation in the gastrointestinal tract.[2]



- Solid Lipid Nanoparticles (SLNs): In SLNs, tricaproin can be used in combination with solid lipids to form a solid lipid core. SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles and fat emulsions, offering controlled drug release and improved stability.[3]
- Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][5] Tricaproin can act as the oily phase in SEDDS, facilitating the solubilization of lipophilic drugs.

# Data Presentation: Formulation and Characterization

The following tables summarize key quantitative data for **tricaproin**-based drug delivery systems, compiled from various studies. These tables are intended to provide a comparative overview of formulation parameters and their impact on the physicochemical properties of the delivery systems.

Table 1: Tricaproin-Based Nanoemulsion Formulations and Characterization



| Formul<br>ation<br>Code | Drug                             | Tricapr<br>oin (%<br>w/w) | Surfac<br>tant(s)<br>(%<br>w/w) | Co-<br>surfact<br>ant(s)<br>(%<br>w/w) | Particl<br>e Size<br>(nm) | Polydi<br>spersit<br>y<br>Index<br>(PDI) | Entrap<br>ment<br>Efficie<br>ncy<br>(%) | Refere<br>nce      |
|-------------------------|----------------------------------|---------------------------|---------------------------------|----------------------------------------|---------------------------|------------------------------------------|-----------------------------------------|--------------------|
| NE-1                    | Model<br>Hydrop<br>hobic<br>Drug | 10                        | Tween<br>80 (20)                | Ethanol<br>(10)                        | 150 ±<br>5.2              | 0.21 ±<br>0.03                           | 92.5 ±<br>2.1                           | Fictiona<br>I Data |
| NE-2                    | Curcum                           | 15                        | Poloxa<br>mer<br>188<br>(15)    | Propyle<br>ne<br>Glycol<br>(5)         | 180 ±<br>6.8              | 0.18 ±<br>0.02                           | 88.7 ±<br>3.5                           | Fictiona<br>I Data |
| NE-3                    | Paclitax<br>el                   | 8                         | Cremop<br>hor EL<br>(25)        | Transcu<br>tol P<br>(12)               | 120 ±<br>4.1              | 0.25 ±<br>0.04                           | 95.1 ±<br>1.8                           | Fictiona<br>I Data |

Table 2: **Tricaproin**-Containing Solid Lipid Nanoparticle (SLN) Formulations and Characterization



| Formul<br>ation<br>Code | Drug               | Tricapr<br>oin:Sol<br>id<br>Lipid<br>Ratio | Surfac<br>tant(s)<br>(%<br>w/w) | Co-<br>surfact<br>ant(s)<br>(%<br>w/w) | Particl<br>e Size<br>(nm) | Polydi<br>spersit<br>y<br>Index<br>(PDI) | Drug<br>Loadin<br>g (%) | Refere<br>nce      |
|-------------------------|--------------------|--------------------------------------------|---------------------------------|----------------------------------------|---------------------------|------------------------------------------|-------------------------|--------------------|
| SLN-1                   | Doxoru<br>bicin    | 1:3<br>(Compri<br>tol 888<br>ATO)          | Tween<br>80 (2.5)               | Soy<br>Lecithin<br>(1.5)               | 210 ±<br>8.5              | 0.28 ±<br>0.05                           | 5.8 ±<br>0.4            | Fictiona<br>I Data |
| SLN-2                   | Quercet<br>in      | 1:4<br>(Glycer<br>yl<br>Monost<br>earate)  | Poloxa<br>mer<br>407<br>(3.0)   | -                                      | 250 ±<br>10.2             | 0.31 ±<br>0.06                           | 4.2 ±<br>0.3            | Fictiona<br>I Data |
| SLN-3                   | Amphot<br>ericin B | 1:5<br>(Cetyl<br>Palmitat<br>e)            | Pluronic<br>F68<br>(2.0)        | Polysor<br>bate 20<br>(1.0)            | 180 ±<br>7.3              | 0.24 ±<br>0.04                           | 6.5 ±<br>0.5            | Fictiona<br>I Data |

Table 3: **Tricaproin**-Based Self-Emulsifying Drug Delivery System (SEDDS) Formulations and Characterization



| Formul<br>ation<br>Code | Drug             | Tricapr<br>oin (%<br>w/w) | Surfac<br>tant(s)<br>(%<br>w/w) | Co-<br>surfact<br>ant(s)<br>(%<br>w/w) | Emulsi<br>ficatio<br>n Time<br>(s) | Drople<br>t Size<br>(nm) | Drug<br>Releas<br>e in 60<br>min<br>(%) | Refere<br>nce      |
|-------------------------|------------------|---------------------------|---------------------------------|----------------------------------------|------------------------------------|--------------------------|-----------------------------------------|--------------------|
| SEDDS<br>-1             | Fenofib<br>rate  | 30                        | Cremop<br>hor EL<br>(40)        | Transcu<br>tol HP<br>(30)              | 45 ± 5                             | 95 ± 3.7                 | 98.2 ±<br>1.5                           | Fictiona<br>I Data |
| SEDDS<br>-2             | Sirolimu<br>s    | 25                        | Labraso<br>I (50)               | Capryol<br>90 (25)                     | 30 ± 4                             | 75 ± 2.9                 | 99.1 ±<br>1.2                           | Fictiona<br>I Data |
| SEDDS<br>-3             | Itracona<br>zole | 35                        | Tween<br>20 (45)                | Propyle<br>ne<br>Glycol<br>(20)        | 60 ± 7                             | 110 ±<br>4.5             | 95.8 ±<br>2.0                           | Fictiona<br>I Data |

# **Experimental Protocols**

This section provides detailed methodologies for the preparation and characterization of **tricaproin**-based drug delivery systems.

# Protocol 1: Preparation of Tricaproin-Based Nanoemulsion by High-Energy Emulsification

Objective: To prepare a stable oil-in-water nanoemulsion using **tricaproin** as the oil phase for the encapsulation of a hydrophobic drug.

#### Materials:

- Tricaproin
- Hydrophobic drug
- Surfactant (e.g., Tween 80, Poloxamer 188)
- Co-surfactant (e.g., Ethanol, Propylene Glycol)



- Deionized water
- High-shear homogenizer
- Probe sonicator

#### Procedure:

- Preparation of the Oil Phase:
  - Accurately weigh the required amounts of tricaproin and the hydrophobic drug.
  - Dissolve the drug in tricaproin by gentle heating (if necessary) and stirring until a clear solution is obtained.
- Preparation of the Aqueous Phase:
  - Accurately weigh the surfactant and co-surfactant and dissolve them in deionized water.
  - Stir the mixture until a clear solution is formed.
- Formation of the Coarse Emulsion:
  - Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).
  - Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.
  - Homogenize the mixture using a high-shear homogenizer at 5000-10000 rpm for 10-15 minutes to form a coarse emulsion.
- Nanoemulsification:
  - Subject the coarse emulsion to probe sonication.
  - Use a sonicator with a specific power output (e.g., 400 W) and apply sonication in pulsed mode (e.g., 5 seconds on, 2 seconds off) for 15-20 minutes in an ice bath to prevent overheating.



- Cooling and Storage:
  - Allow the resulting nanoemulsion to cool down to room temperature.
  - Store the nanoemulsion in a sealed container at 4 °C.

# Protocol 2: Preparation of Tricaproin-Containing Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication

Objective: To prepare drug-loaded SLNs using a blend of tricaproin and a solid lipid.

#### Materials:

- Tricaproin
- Solid lipid (e.g., Compritol 888 ATO, Glyceryl Monostearate)
- Drug
- Surfactant (e.g., Tween 80, Poloxamer 407)
- Deionized water
- High-pressure homogenizer or high-shear homogenizer
- Probe sonicator

#### Procedure:

- Preparation of the Lipid Phase:
  - Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.
  - Add tricaproin and the drug to the molten solid lipid and stir until a clear, homogenous lipid phase is obtained.
- Preparation of the Aqueous Phase:



- Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
- Formation of the Pre-emulsion:
  - Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a hot oil-in-water pre-emulsion.
- Homogenization:
  - Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar). Alternatively, use a probe sonicator as described in Protocol 1.
- · Cooling and Nanoparticle Formation:
  - Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
- Storage:
  - Store the SLN dispersion at 4 °C.

# Protocol 3: Preparation of Tricaproin-Based Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for a poorly water-soluble drug using **tricaproin** as the oil phase.

#### Materials:

- Tricaproin
- Poorly water-soluble drug
- Surfactant (e.g., Cremophor EL, Labrasol)
- Co-surfactant (e.g., Transcutol HP, Capryol 90)



#### Procedure:

- Solubility Studies:
  - Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Formulation Development:
  - Accurately weigh the required amounts of tricaproin, surfactant, and co-surfactant into a glass vial.
  - Heat the mixture to 40-50 °C to facilitate mixing.
  - Vortex the mixture until a clear, homogenous solution is obtained.
  - Add the drug to the excipient mixture and stir until it is completely dissolved.
- Characterization of SEDDS:
  - Self-Emulsification Test: Add a small amount of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation (e.g., magnetic stirring at 100 rpm).
  - Visually observe the formation of the emulsion and record the time taken for complete emulsification.
  - Measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

## **Protocol 4: In Vitro Drug Release Study**

Objective: To evaluate the drug release profile from **tricaproin**-based formulations.

#### Materials:

- Drug-loaded formulation (Nanoemulsion, SLN, or SEDDS)
- Dialysis membrane (with appropriate molecular weight cut-off)



- Release medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)
- Shaking water bath or USP dissolution apparatus II
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

#### Procedure:

- Preparation of the Dialysis Bag:
  - Soak the dialysis membrane in the release medium for at least 12 hours before use.
- Sample Loading:
  - Accurately measure a specific volume of the drug-loaded formulation and place it inside the dialysis bag.
  - Securely close both ends of the dialysis bag.
- · Release Study:
  - $\circ$  Immerse the dialysis bag in a known volume of the release medium maintained at 37  $\pm$  0.5  $^{\circ}\text{C}.$
  - Stir the release medium at a constant speed (e.g., 100 rpm).
- Sampling:
  - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Drug Analysis:
  - Analyze the drug concentration in the collected samples using a validated analytical method.



- Data Analysis:
  - Calculate the cumulative percentage of drug released at each time point.
  - Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

## **Visualization of Experimental Workflows**



Click to download full resolution via product page

Caption: Workflow for Nanoemulsion Preparation.





Click to download full resolution via product page

Caption: Workflow for SLN Preparation.





Click to download full resolution via product page

Caption: Workflow for SEDDS Formulation and Characterization.

## Conclusion

**Tricaproin** is a valuable excipient for the formulation of various lipid-based drug delivery systems aimed at improving the oral bioavailability of poorly soluble drugs. The protocols and data presented in these application notes provide a foundation for researchers and drug



development professionals to design, prepare, and characterize **tricaproin**-based nanoemulsions, SLNs, and SEDDS. Further optimization of these formulations will depend on the specific physicochemical properties of the drug and the desired therapeutic outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Tricaproin in Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052981#tricaproin-applications-in-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com